molecular formula C12H12N2 B3428481 N-cyclopropylquinolin-4-amine CAS No. 681828-34-2

N-cyclopropylquinolin-4-amine

Cat. No.: B3428481
CAS No.: 681828-34-2
M. Wt: 184.24 g/mol
InChI Key: WKENHBOTEXFXNP-UHFFFAOYSA-N
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Description

N-cyclopropylquinolin-4-amine: is a heterocyclic aromatic compound that features a quinoline core structure substituted with a cyclopropyl group at the nitrogen atom and an amine group at the fourth position

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

N-cyclopropylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}N2_{2}
  • Molecular Weight : 200.24 g/mol
  • Structure : The compound features a quinoline core with a cyclopropyl substituent at the nitrogen position, contributing to its unique biological profile.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against several bacterial strains.
  • Anticancer Potential : Research has highlighted its ability to inhibit cancer cell proliferation in vitro.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease processes.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. These interactions may involve:

  • Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In vitro assays assessed the anticancer properties of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50_{50} values indicating potent activity.

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)5.5
MCF-7 (breast cancer)3.2
A549 (lung cancer)7.0

Safety and Toxicity Profile

While the compound shows promising biological activity, its safety profile is crucial for therapeutic applications. Cytotoxicity assays revealed that while it effectively inhibits cancer cell growth, it also exhibits cytotoxic effects on normal cells at higher concentrations.

Cytotoxicity Data

Cell TypeIC50_{50} (µM)
Human Keratinocytes12.0
Mouse Fibroblasts15.5

Properties

IUPAC Name

N-cyclopropylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-4-11-10(3-1)12(7-8-13-11)14-9-5-6-9/h1-4,7-9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKENHBOTEXFXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681828-34-2
Record name N-cyclopropylquinolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloroquinoline (13.9 g) and cyclopropyl amine (9.7 g) was heated at 180° C. under stirring for 16 hours. After cooling, a solution of sodium hydroxide 1N (200 ml) was added. After extraction with dichloromethane (200 ml), the organic layer was separated and dried over sodium sulfate. The solvent was removed under reduce pressure to afford an oil, which was crystallized in acetonitrile (50 ml). Cyclopropyl-quinolin-4-yl-amine (6.6 g; 42% yield) was obtained after filtration.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.